molecular formula C4H8S2 B12643411 Ethyl vinyl disulfide CAS No. 24298-49-5

Ethyl vinyl disulfide

Cat. No.: B12643411
CAS No.: 24298-49-5
M. Wt: 120.2 g/mol
InChI Key: RGLOFSOIVYOLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl vinyl disulfide is an organic compound with the molecular formula C4H8S2 It is characterized by the presence of a vinyl group (CH2=CH-) attached to a disulfide linkage (-S-S-)

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl vinyl disulfide can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl sulfone with thiols under mild conditions. Another method includes the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols . These reactions typically occur under moderate temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl vinyl disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl vinyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl vinyl disulfide involves its ability to form and break disulfide bonds. This dynamic behavior allows it to interact with various molecular targets, including proteins and enzymes. The vinyl group can also participate in addition and substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

    Methyl vinyl disulfide: Similar structure but with a methyl group instead of an ethyl group.

    Phenyl vinyl disulfide: Contains a phenyl group attached to the vinyl disulfide moiety.

    Vinyl sulfone: Lacks the disulfide linkage but contains a sulfone group.

Uniqueness

This compound is unique due to its combination of a vinyl group and a disulfide linkage. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

24298-49-5

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

(ethenyldisulfanyl)ethane

InChI

InChI=1S/C4H8S2/c1-3-5-6-4-2/h3H,1,4H2,2H3

InChI Key

RGLOFSOIVYOLPM-UHFFFAOYSA-N

Canonical SMILES

CCSSC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.